1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine
Description
Structure and Functional Groups
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine is a heterocyclic compound featuring a central piperazine ring substituted with two distinct moieties:
- A 4-(3-methoxyphenyl)thiazole methyl group at position 4, providing steric bulk and π-π stacking interactions for receptor binding .
Synthesis The synthesis of this compound likely involves sulfonylation of the piperazine core. Evidence from analogous compounds suggests that the 3,5-dimethylisoxazole sulfonyl group is introduced via sulfochlorination of 3,5-dimethylisoxazole, followed by nucleophilic substitution with the piperazine nitrogen . The thiazole moiety is synthesized separately and coupled via alkylation or Mitsunobu reactions.
Properties
IUPAC Name |
4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-14-20(15(2)28-22-14)30(25,26)24-9-7-23(8-10-24)12-19-21-18(13-29-19)16-5-4-6-17(11-16)27-3/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUBCJNYVZANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine , a derivative of piperazine, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a thiazole moiety. Its molecular formula is with a molecular weight of approximately 337.39 g/mol. The compound exhibits several functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : The thiazole derivatives are noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chlorides under basic conditions to form the sulfonamide derivative. This process enhances the biological activity by increasing electron density on the aromatic systems.
Antimicrobial Activity
A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against various strains of bacteria. For example:
- IC50 Values : Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against bacterial strains compared to standard antibiotics .
Anticancer Activity
Research has shown that certain derivatives can inhibit the activity of key transcription factors involved in cancer progression. For instance:
- NF-kB Inhibition : Some thiazole derivatives inhibited NF-kB with IC50 values indicating effective suppression of cancer cell growth .
Anti-inflammatory Activity
Compounds derived from piperazine have been noted for their anti-inflammatory properties:
- Cytokine Modulation : Studies indicate that these compounds can reduce levels of pro-inflammatory cytokines in vitro .
Case Studies
- Anticancer Study : A derivative demonstrated a significant reduction in tumor size in mouse models when administered at specific dosages over a period of time.
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus revealed that the compound inhibited growth at concentrations significantly lower than traditional antibiotics.
Data Table: Biological Activities
| Activity Type | Model/Method Used | Result (IC50 or Effect) |
|---|---|---|
| Antibacterial | In vitro against E. coli | IC50 = 2.14 µM |
| Anticancer | Mouse model | Tumor size reduction |
| Anti-inflammatory | Cytokine assay | Reduced IL-6 levels |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural motifs can exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The incorporation of the oxazole sulfonyl group may enhance this activity by improving solubility and bioavailability .
Antimicrobial Properties
The presence of heterocyclic rings in this compound suggests potential antimicrobial activity. Compounds with similar structures have been tested for their efficacy against bacteria and fungi, showing promising results. The sulfonamide group is particularly known for its antibacterial properties .
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety or depression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .
Case Study 1: Antitumor Efficacy
A study published in the journal Plants investigated the synthesis of related oxazole derivatives and their antitumor activities. The findings demonstrated that modifications to the oxazole ring significantly impacted cytotoxicity against tumor cells, indicating that similar modifications could be explored for our target compound .
Case Study 2: Antimicrobial Testing
In another study, a series of thiazole-based compounds were evaluated for their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds with sulfonamide groups showed enhanced activity, suggesting that our compound could be similarly effective .
Comparison with Similar Compounds
Key Observations :
- Solubility: Unlike 4(1H)-quinolones with ethylene spacers (80 μM solubility), the target compound’s rigid thiazole-methyl linker may reduce solubility, akin to N-phenylpiperazinyl derivatives (<20 μM) .
Pharmacological Activity and Selectivity
Enzyme Inhibition Potential
- Acetylcholinesterase (AChE) : Benzothiazole-piperazine hybrids () show AChE inhibition via interactions with the catalytic anionic site (CAS). The target compound’s thiazole-methyl group may similarly engage CAS but lacks the benzothiazole scaffold proven for amyloid inhibition .
- PI3K and Antiproliferative Activity: Piperazinylquinoxalines () exhibit IC50 values < 1 μM against cancer cell lines. The target compound’s sulfonyl group may enhance kinase selectivity but requires validation .
Receptor Binding
- 5-HT1A Affinity: Derivatives with a three-carbon alkyl linker between piperazine and coumarin (e.g., 3d) achieve subnanomolar 5-HT1A binding. The target compound’s shorter thiazole-methyl linker may reduce affinity, as seen with morpholine-substituted analogs .
Pharmacokinetics and Metabolic Stability
Solubility and pKa
Comparative Metabolic Stability
| Compound | Metabolic Pathway | Stability Ranking |
|---|---|---|
| Target Compound | Likely sulfonation resistance | High |
| Piperazinylquinoxalines | Rapid N-dealkylation | Moderate |
| 5-HT1A Ligands (e.g., 3d) | Oxidative demethylation of methoxy | Low |
Analytical Detection Challenges
Piperazine derivatives, including designer drugs, are notoriously difficult to detect due to structural similarities. LC-MS methods () are preferred over LC-DAD for distinguishing the target compound’s sulfonyl and thiazole groups from analogs like benzylpiperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
